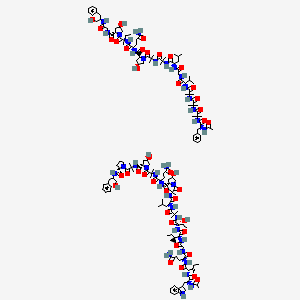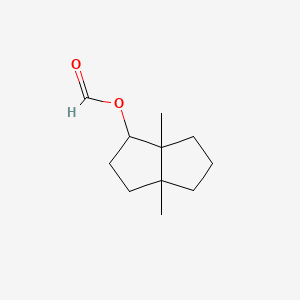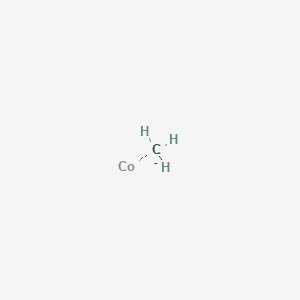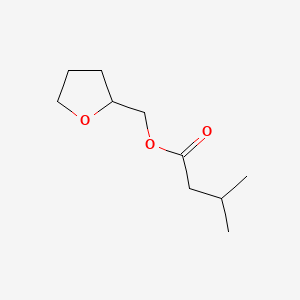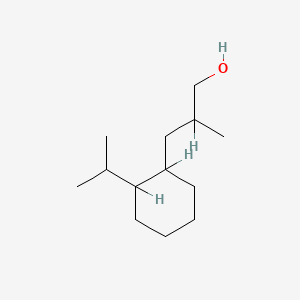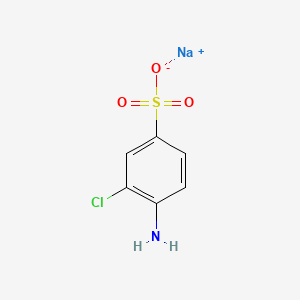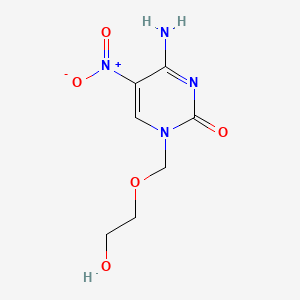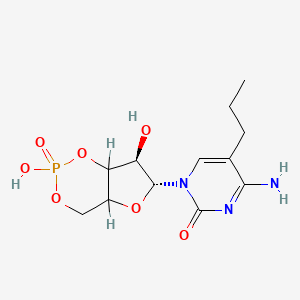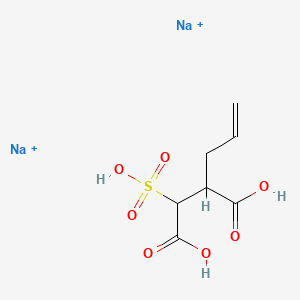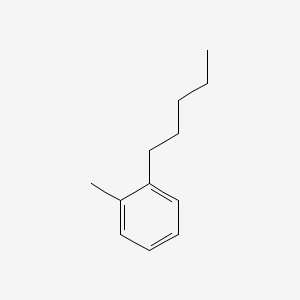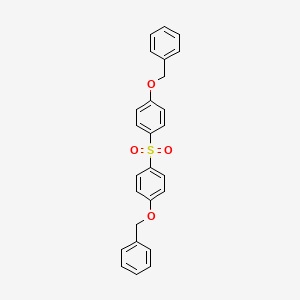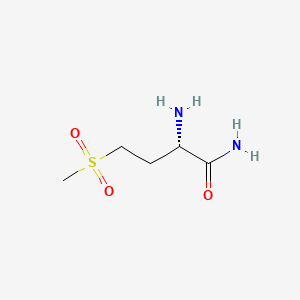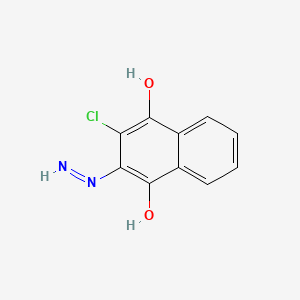
1,4-Naphthalenedione, 2-chloro-3-hydrazino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-chloro-3-hydrazino- is a chemical compound with the molecular formula C10H6ClN3O2 It is a derivative of naphthoquinone, characterized by the presence of a chlorine atom and a hydrazino group at the 2 and 3 positions, respectively
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-hydrazino- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the hydrazino group. One common method includes:
Chlorination: 1,4-naphthoquinone is reacted with chlorine gas in the presence of a suitable solvent, such as acetic acid, to yield 2-chloro-1,4-naphthoquinone.
Hydrazination: The 2-chloro-1,4-naphthoquinone is then treated with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 3 position, forming 1,4-Naphthalenedione, 2-chloro-3-hydrazino-.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-chloro-3-hydrazino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-3-hydrazino- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with cellular redox processes.
Biology: The compound is used in research to study its effects on various biological pathways, including apoptosis and oxidative stress.
Industry: It is explored for use in the synthesis of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-hydrazino- involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and damage cellular components. This mechanism is particularly relevant in its potential anticancer activity, where the induced oxidative stress can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-chloro-3-hydrazino- can be compared with other naphthoquinone derivatives, such as:
1,4-Naphthoquinone: The parent compound, which lacks the chlorine and hydrazino groups.
2-Chloro-1,4-naphthoquinone: Similar but lacks the hydrazino group.
2-Amino-3-chloro-1,4-naphthoquinone: Contains an amino group instead of a hydrazino group.
The uniqueness of 1,4-Naphthalenedione, 2-chloro-3-hydrazino- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
155669-72-0 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-chloro-3-diazenylnaphthalene-1,4-diol |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-8(13-12)10(15)6-4-2-1-3-5(6)9(7)14/h1-4,12,14-15H |
InChI Key |
SMMSRTWGZBDRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)N=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


